2-Aminobenzo[d]oxazole-4-thiol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6N2OS |
|---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
2-amino-1,3-benzoxazole-4-thiol |
InChI |
InChI=1S/C7H6N2OS/c8-7-9-6-4(10-7)2-1-3-5(6)11/h1-3,11H,(H2,8,9) |
InChI Key |
SNPBMPNOPZETNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S)N=C(O2)N |
Origin of Product |
United States |
Spectroscopic and Advanced Characterization Techniques for Benzoxazole Thiol and Amino Benzoxazole Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. ¹H-NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C-NMR reveals the types of carbon atoms present.
In the ¹H-NMR spectra of 2-aminobenzoxazole (B146116) derivatives, the aromatic protons on the benzo-fused ring typically appear as multiplets in the range of δ 6.5-8.0 ppm. For instance, in the unsubstituted benzo[d]oxazol-2-amine, the aromatic protons resonate between δ 6.95 and 7.30 ppm acs.org. The protons of the amino group (-NH₂) often appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration; for example, it is observed at δ 7.35 ppm in DMSO-d₆ acs.org.
The ¹³C-NMR spectra provide complementary information. The carbon atom at the 2-position (C=N) of the oxazole (B20620) ring is characteristically deshielded and appears at a high chemical shift, often around δ 162-165 ppm acs.orgnih.gov. The aromatic carbons resonate in the typical region of δ 108-150 ppm acs.org. For example, the carbons in benzo[d]oxazol-2-amine are observed at δ 162.70, 147.92, 143.61, 123.45, 119.92, 115.25, and 108.38 ppm acs.org. The presence of a thiol group at the 4-position would be expected to influence the chemical shifts of the adjacent aromatic protons and carbons.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. COSY spectra reveal proton-proton couplings, helping to assign protons on the aromatic ring, while HSQC correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of the ¹³C spectrum. Mechanistic studies using NMR can also differentiate between reaction pathways in the synthesis of related heterocyclic compounds acs.org.
Table 1: Representative NMR Data for Benzoxazole (B165842) Derivatives
| Compound | Solvent | ¹H-NMR Chemical Shifts (δ, ppm) | ¹³C-NMR Chemical Shifts (δ, ppm) |
| Benzo[d]oxazol-2-amine acs.org | DMSO-d₆ | 7.35 (s, 2H, NH₂), 7.30 (d, 1H), 7.19 (d, 1H), 7.08 (t, 1H), 6.95 (t, 1H) | 162.70, 147.92, 143.61, 123.45, 119.92, 115.25, 108.38 |
| 5-Methylbenzo[d]oxazol-2-amine acs.org | DMSO-d₆ | 7.29 (s, 2H, NH₂), 7.16 (d, 1H), 7.00 (s, 1H), 6.75 (d, 1H), 2.30 (s, 3H, CH₃) | 162.89, 146.09, 143.78, 132.47, 120.46, 115.69, 107.80, 21.10 |
| 2-(methoxycarbonylmethylthio)benzo[d]oxazole nih.gov | - | 7.3–7.6 (m, 4H, Ar), 4.1 (s, 2H, CH₂), 3.6 (s, 3H, CH₃) | 169.5 (C=O), 165.0 (C=N), 150.0, 141.5, 124.9, 123.9, 119.2, 110.7, 51.2, 31.9 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For a compound like 2-Aminobenzo[d]oxazole-4-thiol, key vibrational bands would be expected.
The N-H stretching vibrations of the primary amino group typically appear as two bands in the region of 3300-3500 cm⁻¹ ajgreenchem.com. The S-H stretch of the thiol group is often weak and appears around 2550-2600 cm⁻¹. However, benzoxazole-2-thiol can exist in a tautomeric equilibrium with its thione form (benzoxazole-2(3H)-thione), which involves an -NH-C=S group nih.govcdnsciencepub.com. In the solid state, the thione form often predominates, characterized by the absence of an S-H band and the presence of an N-H stretching band around 3270 cm⁻¹ and a C=S stretching band nih.gov.
Other characteristic peaks for the benzoxazole core include the C=N stretching vibration around 1630-1680 cm⁻¹ and C-O stretching bands ajgreenchem.com. Aromatic C-H stretching is observed above 3000 cm⁻¹, and C=C stretching within the aromatic ring appears in the 1450-1600 cm⁻¹ region jbarbiomed.com. In operando flow FTIR spectroscopy can be used for real-time reaction monitoring to detect intermediates in benzoxazole synthesis magritek.com.
Table 2: Characteristic IR Absorption Frequencies for Benzoxazole Derivatives
| Functional Group | Compound Type | Approximate Frequency (cm⁻¹) | Reference |
| N-H Stretch (Amine) | 2-Aminobenzoxazoles | 3300 - 3500 | ajgreenchem.com |
| C=N Stretch | Benzoxazoles | 1630 - 1680 | ajgreenchem.com |
| C=O Stretch (Ester) | 2-(methoxycarbonylmethylthio)benzo[d]oxazole | 1735 | nih.gov |
| Aromatic C=C Stretch | Benzoxazoles | 1450 - 1600 | jbarbiomed.com |
| C-O Stretch | Benzoxazoles | 1150 - 1250 | nih.govjbarbiomed.com |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of a molecule with high accuracy, allowing for the determination of its elemental formula. This is crucial for confirming the identity of a newly synthesized compound and distinguishing it from other molecules with the same nominal mass.
Using techniques like electrospray ionization (ESI), HRMS can determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻) to four or five decimal places acs.org. For example, the calculated mass for the protonated molecular ion of benzo[d]oxazol-2-amine (C₇H₆N₂O) is 135.0553, which was experimentally found to be 135.0554 acs.org. This level of precision confirms the elemental composition.
The fragmentation pattern observed in the mass spectrum provides further structural information. For thiol-containing compounds, fragmentation may involve the loss of sulfur-containing radicals or neutral molecules. For heterocyclic thiols, the fragmentation processes are often well-defined and can be substantiated by exact mass measurements of the fragment ions researchgate.net. The study of fragmentation patterns is essential for the structural analysis of these compounds researchgate.net.
X-ray Crystallography for Solid-State Molecular Geometry Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thus determine the precise positions of atoms in the crystal lattice. This provides unambiguous information on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.
For heterocyclic compounds, X-ray crystallography can confirm the tautomeric form present in the solid state (e.g., thiol vs. thione) and reveal details about molecular conformation and crystal packing mdpi.com. For example, in a study of a related triazole-thione, X-ray analysis confirmed the proposed structure and provided detailed data on the unit cell parameters and space group mdpi.com. Such analysis would be invaluable for this compound to understand its solid-state structure and the nature of intermolecular forces that govern its crystal packing.
Application of Hyphenated Techniques for Comprehensive Characterization
Hyphenated techniques combine a separation method with a spectroscopic detection method, providing a powerful tool for analyzing complex mixtures and obtaining pure data for individual components. chemijournal.comajpaonline.comijnrd.org These techniques are crucial for impurity profiling and metabolite identification in pharmaceutical analysis rsisinternational.org.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is one of the most widely used hyphenated techniques. rsisinternational.org It combines the separation power of High-Performance Liquid Chromatography (HPLC) with the high sensitivity and structural information provided by mass spectrometry. LC-MS is ideal for analyzing non-volatile and thermally labile compounds like many benzoxazole derivatives. rsisinternational.org Tandem mass spectrometry (LC-MS/MS) can be used to obtain fragmentation data, further aiding in structural elucidation researchgate.net.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. rsisinternational.org While this compound itself may have low volatility, derivatization can make it amenable to GC-MS analysis, which is highly effective for separating and identifying volatile impurities rsisinternational.org.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique directly couples an HPLC system with an NMR spectrometer. It allows for the acquisition of NMR spectra of compounds as they elute from the chromatography column, which is extremely useful for the structural identification of unknown impurities or metabolites in a mixture without the need for prior isolation researchgate.net.
Flow NMR and FTIR Spectroscopy: The coupling of flow NMR and FTIR spectroscopy has been demonstrated for monitoring the reaction mechanism of benzoxazole synthesis in real-time. magritek.com This approach allows for the quantitative analysis of reaction species and the detection of low-intensity peaks of reaction intermediates, providing a complete picture of the reaction kinetics and mechanism magritek.com.
The combination of these techniques provides a synergistic approach to characterization, where the separation power of chromatography is paired with the detailed structural insights from spectroscopy to offer an unequivocal identification and purity assessment of the target compound. ijnrd.org
Computational and Theoretical Chemistry of Benzoxazole Thiol and Amino Benzoxazole Systems
Quantum Chemical Calculations
Quantum chemical calculations serve as a powerful tool to elucidate the fundamental characteristics of benzoxazole (B165842) systems at the atomic level. These calculations, primarily based on Density Functional Theory (DFT) and ab initio methods, allow for the precise determination of electronic and geometric structures.
Density Functional Theory (DFT) is a widely used computational method for investigating the molecular geometry and electronic properties of benzoxazole derivatives. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G* or higher, provide a reliable balance between accuracy and computational cost.
Research on various biologically active benzoxazole derivatives demonstrates that DFT can accurately predict molecular geometries. semanticscholar.orgdoaj.org The calculated bond lengths and angles for these compounds show a strong correlation with experimental values obtained from X-ray single crystal diffraction, thereby validating the theoretical models. semanticscholar.orgdoaj.org For instance, in a study of 4-methyl-2-phenyl-7-isopropyl-1,3-benzoxazol-5-ol, the calculated geometric parameters were found to be remarkably close to the experimental data. semanticscholar.org
Furthermore, DFT is employed to analyze electronic properties, such as the distribution of electron density and stabilization energies, through methods like Natural Bond Orbital (NBO) population analysis. researchgate.net These analyses reveal the nature of intramolecular interactions and charge transfer within the molecule.
Ab initio quantum mechanical methods, such as Hartree-Fock (HF), provide a foundational approach for simulating molecular properties without empirical parameters. These methods are particularly useful for studying the vibrational spectra and electronic characteristics of substituted benzoxazoles. esisresearch.org For example, ab initio calculations have been successfully used to simulate the IR spectrum of 5-methyl-2-(p-fluorophenyl)benzoxazole, where the theoretical wavenumbers aid in the assignment of experimental vibrational modes. esisresearch.org
Studies on various sulfur-containing compounds have also utilized ab initio SCF calculations to determine optimized geometries and electronic properties. researchgate.net These high-level calculations are crucial for understanding the structure of transient or highly reactive species and provide a detailed picture of the electronic landscape of the molecule.
Molecular Orbital Analysis
Molecular orbital analysis is critical for understanding the chemical reactivity and electronic transitions within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals (FMOs), are central to this analysis.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key parameter in quantum chemistry that helps to characterize the chemical reactivity and kinetic stability of a molecule. semanticscholar.orgnih.gov A small energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to promote an electron from the ground state to an excited state. semanticscholar.orgnih.gov
DFT calculations have been used to determine the HOMO and LUMO energies for a variety of benzoxazole and related heterocyclic systems. The energy of the HOMO is associated with the molecule's ability to donate an electron (nucleophilicity), while the LUMO's energy indicates its ability to accept an electron (electrophilicity). nih.gov The electronic absorption corresponds to the transition of an electron from the HOMO to the LUMO. researchgate.net
| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| 4-methyl-2-phenyl-7-isopropyl-1,3-benzoxazol-5-ol | DFT/6-31G(d) | -5.69 | -1.42 | 4.27 |
| 2-(2-hydroxynaphtalen-1-yl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | DFT/6-31G(d) | -5.49 | -1.69 | 3.80 |
| 2-(4-chlorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | DFT/6-31G*(d) | -6.01 | -1.86 | 4.15 |
Data sourced from a DFT study on biologically active benzoxazole derivatives. semanticscholar.org
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactions by focusing on the interaction between the HOMO of one molecule and the LUMO of another. youtube.comwikipedia.org The spatial distribution of these orbitals predicts the most probable sites for electrophilic and nucleophilic attacks.
In systems like 2-(4-aminophenyl)benzothiazole, a close analog to the target compound, FMO analysis shows that the HOMO is predominantly localized on the electron-rich aminophenyl ring. rsc.org This indicates that this part of the molecule is the primary site for oxidation or electrophilic attack. Conversely, the LUMO is distributed across the benzothiazole (B30560) portion of the molecule, suggesting it is the likely site for nucleophilic attack or reduction. researchgate.netrsc.org This analysis is crucial for predicting metabolic activation pathways and the formation of reactive intermediates. rsc.org
Conformational Landscape Analysis
The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape or conformation. Conformational analysis involves mapping the potential energy surface of a molecule to identify its most stable conformers.
For flexible molecules like benzoxazole derivatives with side chains, computational methods are used to explore the conformational landscape by systematically rotating key dihedral angles. nih.gov A study on 2-(methoxycarbonylmethylthio)benzo[d]oxazole provides a clear example of this process. The analysis focused on the rotation around two crucial single bonds, revealing several potential energy minima. nih.gov
The most stable conformers are often planar, stabilized by intramolecular interactions such as hydrogen bonds or other weak interactions. For example, the most stable form of the studied compound exhibited a synperiplanar orientation between the C=N double bond of the oxazole (B20620) ring and the S–C single bond of the side chain. nih.gov Less stable, higher-energy conformers were also identified, providing a comprehensive understanding of the molecule's flexibility and preferred shapes. nih.gov
Diradical Character and Ring Stability Studies
Computational studies on benzoxazole systems provide significant insights into their electronic nature and structural stability. The concept of diradical character, where a molecule possesses two unpaired electrons in different orbitals, is an area of theoretical investigation. For some benzoxazole derivatives, it has been suggested that the electronic structure may exhibit a biradical character in the ground state, particularly in polar solvents researchgate.net. This characteristic can be influenced by strong charge transfer properties within the molecule researchgate.net.
The stability of the benzoxazole ring is a critical factor in its synthesis and reactivity. Theoretical and experimental studies have highlighted several factors that govern the integrity of this heterocyclic system. Quantum chemical calculations, for instance, have been used to analyze the conformational landscape and resonance interactions that contribute to stability. A strong resonance between the exocyclic sulfur atom and the oxazole group, such as the lpπ(S)→ π*(C=N) interaction, can significantly stabilize the molecule nih.gov. This π-electron delocalization often extends over the entire heterocyclic system and its substituents nih.gov.
Furthermore, reaction pathway studies reveal insights into the ring's stability. For example, in reactions involving N-substituted aminobenzoxazoles, the formation of a spiro intermediate is a key step in rearrangements like the Smiles rearrangement nih.gov. The stability of this intermediate and the subsequent rearomatization dictate the reaction outcome. Similarly, studies on ring-closing reactions have shown that the formation of fused ring systems, such as a five-membered pyrrolidine (B122466) ring attached to the benzoxazole core, can be rapid. This is often driven by favorable thermodynamics, including negligible ring strain and minimal unfavorable changes in entropy nih.gov.
| Factor | Description | Implication for Stability | Source |
| Biradical Character | Potential for two unpaired electrons in the ground state, especially in polar solvents. | Influences electronic properties and reactivity. | researchgate.net |
| Resonance Effects | Strong π-electron delocalization between exocyclic atoms (e.g., sulfur) and the oxazole ring system. | Significantly enhances the thermodynamic stability of the planar structure. | nih.gov |
| Ring Strain | Thermodynamic penalty associated with bond angles deviating from the ideal. | Low ring strain in the benzoxazole core and in potential cyclization reactions favors ring formation and stability. | nih.gov |
| Entropy Changes | The change in disorder during a reaction. | Insignificant entropy changes during cyclization reactions make the formation of the ring system more favorable. | nih.gov |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for predicting and understanding the reactive behavior of complex chemical structures nih.gov. The MEP map illustrates the electrostatic potential on the electron density surface, where different colors represent varying potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), indicating sites for nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential.
For a molecule like 2-Aminobenzo[d]oxazole-4-thiol, an MEP map would highlight distinct reactive zones. The electron-rich areas (red/yellow) would likely be concentrated around the heteroatoms: the oxygen and nitrogen atoms of the oxazole ring, the nitrogen of the amino group, and the sulfur of the thiol group. These sites represent the primary centers for electrophilic interactions and hydrogen bond acceptance. Conversely, the hydrogen atoms of the amino (-NH2) and thiol (-SH) groups would appear as electron-deficient regions (blue), making them the principal sites for nucleophilic interactions and hydrogen bond donation.
This predictive capability allows for a theoretical assessment of how the molecule will interact with other reagents, substrates, or biological macromolecules before engaging in experimental studies nih.gov.
| Molecular Region/Functional Group | Predicted MEP Characteristic | Predicted Reactivity |
| Amino Group (-NH2) Nitrogen | High Electron Density (Negative Potential) | Site for electrophilic attack; hydrogen bond acceptor. |
| Amino Group (-NH2) Hydrogens | Low Electron Density (Positive Potential) | Site for nucleophilic attack; hydrogen bond donor. |
| Thiol Group (-SH) Sulfur | High Electron Density (Negative Potential) | Site for electrophilic attack; potential for coordination with metals. |
| Thiol Group (-SH) Hydrogen | Low Electron Density (Positive Potential) | Acidic proton; site for deprotonation and nucleophilic attack. |
| Oxazole Ring Nitrogen | High Electron Density (Negative Potential) | Site for electrophilic attack; hydrogen bond acceptor. |
| Oxazole Ring Oxygen | High Electron Density (Negative Potential) | Site for electrophilic attack; hydrogen bond acceptor. |
| Aromatic Ring | Intermediate Potential with π-electron cloud | Can participate in π-π stacking and interact with electrophiles. |
Solvent Effects on Electronic Structure
The electronic structure and photophysical properties of benzoxazole derivatives are often highly sensitive to the surrounding solvent environment. This phenomenon, known as solvatochromism, refers to the change in the position, and sometimes intensity, of a molecule's UV-visible absorption or fluorescence spectra with a change in solvent polarity researchgate.netsu.edu.ly.
Computational and experimental studies on related benzoxazole systems demonstrate that the fluorescence spectra, in particular, can be highly solvatochromic, leading to a large Stokes shift (the difference between the absorption and emission maxima) in polar solvents researchgate.net. This behavior indicates a significant change in the dipole moment of the molecule upon excitation, often due to the formation of a highly polar or charge transfer (CT) state in the excited state researchgate.netresearchgate.net. In some cases, dual fluorescence may be observed, with one band originating from a locally excited (LE) state and a second, red-shifted band emerging from a twisted intramolecular charge transfer (TICT) state in more polar solvents researchgate.net.
The effect of solvent polarity on the electronic absorption spectra can vary. For some benzoxazole derivatives, the position of the lowest-energy absorption band is relatively insensitive to solvent polarity researchgate.net. However, for others, a noticeable shift in the absorption maximum (λmax) is observed when moving between solvents of different polarities (e.g., chloroform, methanol, water) su.edu.lynih.gov. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict these spectral shifts and provide insights into the nature of the electronic transitions (e.g., π→π*) involved nih.gov. The interplay between the solute molecule and solvent molecules can stabilize the ground or excited states differently, leading to the observed spectral shifts.
| Compound Type | Solvent | Effect Observed | Source |
| Benzoxazole Derivatives | Increasing solvent polarity | Strong solvatochromic shift in fluorescence spectra (large Stokes shift). | researchgate.net |
| Naphthoxazole Derivatives | Polar vs. Nonpolar solvents | Can exhibit dual fluorescence (LE and TICT states); quantum yield may decrease with increasing polarity. | researchgate.net |
| Benzothiazole Derivatives | Ethanol, Acetone, DMF, DMSO | Substituent-dependent shifts in absorption maxima; solvent polarity can influence the energy of HOMO and LUMO levels. | nih.gov |
| Oxazolone Derivatives | Water, Methanol, Chloroform | The absorption maximum (λmax) shifts depending on the solvent, indicating stabilization of electronic states. | su.edu.ly |
Research on Biological Activities and Medicinal Chemistry Applications of 2 Aminobenzo D Oxazole 4 Thiol Analogues
Role as a Core Scaffold in Modern Drug Discovery and Development
The 2-aminobenzoxazole (B146116) moiety is recognized as a significant scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govresearchgate.netresearchgate.net Privileged structures, such as the benzoxazole (B165842) framework, are molecular motifs that appear in various drugs with diverse therapeutic applications, suggesting an evolutionary selection for binding to different biological macromolecules. ekb.eg The planar, bicyclic nature of the benzoxazole ring system, combined with the hydrogen-bonding capabilities of the 2-amino group, allows for favorable interactions with a variety of enzymes and receptors. nih.gov
This scaffold's versatility has made it a cornerstone in the design of new therapeutic agents targeting a plethora of diseases. researchgate.netresearchgate.net Structure-activity relationship (SAR) studies have identified the 2-aminobenzoxazole core as a viable starting point for developing potent and selective inhibitors for various biological targets. nih.govresearchgate.net Its isosteric relationship with the 2-aminobenzothiazole (B30445) scaffold, where the oxygen atom is replaced by sulfur, further broadens its chemical space and potential applications, as these two structures often exhibit comparable biological activities. nih.govuq.edu.au The development of efficient synthetic methodologies has made a wide range of 2-aminobenzoxazole analogues accessible for screening and optimization, solidifying its role as a key building block in the pipeline of modern drug discovery. researchgate.net
Antimicrobial Activity Investigations
Analogues of the 2-aminobenzoxazole scaffold have been the subject of extensive research to evaluate their potential as antimicrobial agents, demonstrating efficacy against a range of pathogens including mycobacteria, bacteria, and fungi.
Antitubercular Efficacy Studies, including Mycobacterium tuberculosis Enzyme Targets (e.g., Pks13, MmpL3)
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, necessitating the discovery of new drugs with novel mechanisms of action. unja.ac.id Benzoxazole derivatives have been identified as a promising class of antitubercular agents. unja.ac.id Recent studies have successfully identified specific molecular targets for these compounds within Mtb.
One critical target is the polyketide synthase 13 (Pks13), an essential enzyme for the biosynthesis of mycolic acids, the hallmark lipid component of the mycobacterial cell wall. pensoft.net A 2025 study employed a scaffold hopping strategy to discover a series of 2,4,5-substituted benzoxazole derivatives as potent inhibitors of the Pks13 thioesterase (TE) domain. pensoft.net These compounds exhibited potent minimum inhibitory concentrations (MICs) against Mtb, inhibited mycolic acid synthesis, and showed low cytotoxicity, validating Pks13 as a key target for this scaffold. pensoft.net
Another crucial protein in mycobacterial cell wall synthesis is the mycolic acid transporter MmpL3 (Mycobacterial membrane protein Large 3). While direct inhibition by 2-aminobenzoxazole analogues is an area of ongoing research, studies on the closely related benzothiazole (B30560) amide scaffold have suggested MmpL3 as a potential target. These findings indicate that the broader benzazole scaffold may disrupt the MmpL3-mediated transport of mycolic acid precursors, a vital process for the integrity of the mycobacterial outer membrane. The bioisosteric relationship between benzoxazoles and benzothiazoles suggests that 2-aminobenzoxazole analogues could function through a similar mechanism.
The table below summarizes the antitubercular activity of selected benzoxazole and related benzothiazole analogues.
| Compound | Target/Organism | Activity Type | Potency (MIC/IC₅₀) |
| Benzoxazole Derivative | M. tuberculosis | Whole-cell inhibition | MIC: Potent activity reported |
| Substituted Benzoxazole | Pks13 TE domain | Enzyme inhibition | On-target activity confirmed |
| Benzothiazole Amide (CRS400393) | M. abscessus | Whole-cell inhibition | MIC: 0.03-0.12 µg/mL |
| Benzothiazole Amide (CRS400393) | M. avium complex | Whole-cell inhibition | MIC: 1-2 µg/mL |
| Amino-benzothiazole 29 | M. tuberculosis (replicating) | Bactericidal activity | Bactericidal at 27.5 µM |
Antibacterial Spectrum and Potency Research
Beyond their antimycobacterial properties, 2-aminobenzoxazole analogues and their isosteres have been investigated for broader antibacterial activity. Research has shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria.
Studies on 2-substituted benzoxazole derivatives demonstrated potent activity against Gram-negative strains like Pseudomonas aeruginosa and Escherichia coli, with reported MIC values around 1 µg/mL. The bioisosteric 2-aminobenzothiazole scaffold has also yielded compounds with significant antibacterial efficacy. For example, certain 2-arylbenzothiazole analogues showed excellent activity against Enterococcus faecalis and Klebsiella pneumoniae with MIC values of approximately 1 µM. Similarly, phenyl urea (B33335) derivatives of benzothiazole were found to be highly active against E. faecalis and Staphylococcus aureus, with MIC values as low as 8 µg/mL. The development of aminobenzimidazole derivatives, another related scaffold, has led to potent dual inhibitors of bacterial DNA gyrase and topoisomerase IV, exhibiting excellent activity against a wide spectrum of pathogens including staphylococci, streptococci, and enterococci.
The following table presents the antibacterial potency of selected benzoxazole-related compounds against various bacterial strains.
| Compound Class | Bacterial Strain | Potency (MIC) |
| 2-Substituted Benzoxazoles | P. aeruginosa, E. coli | ~1 µg/mL |
| 2-Arylbenzothiazoles (25a-c) | E. faecalis, K. pneumoniae | ~1 µM |
| Benzothiazole Phenyl Urea (83a) | E. faecalis | 8 µg/mL |
| Benzothiazole Phenyl Urea (83b, 83c) | S. aureus | 8 µg/mL |
| Aminobenzimidazole (VRT-125853) | Various pathogens | Excellent activity reported |
Antifungal Research
The 2-aminobenzoxazole scaffold has proven to be a particularly fruitful starting point for the development of novel antifungal agents. A significant study detailed the design and synthesis of three series of 2-aminobenzoxazole derivatives and evaluated their activity against eight phytopathogenic fungi.
The results of this in vitro screening were highly promising, with most of the synthesized compounds showing excellent and broad-spectrum antifungal activities. Several compounds, including 3a, 3b, 3c, 3e, 3m, and 3v , displayed the most potent activity, with EC₅₀ values ranging from 1.48 to 16.6 µg/mL, which were significantly superior to the positive control, hymexazol. In vivo studies further confirmed that compounds 3a, 3c, 3e, and 3m provided a good preventative effect against Botrytis cinerea. These findings underscore the potential of the 2-aminobenzoxazole core for the development of new fungicides, particularly for agricultural applications.
The table below details the antifungal potency of the most active 2-aminobenzoxazole analogues from the study.
| Compound | Fungal Strain | Potency (EC₅₀ in µg/mL) |
| 3a | Thanatephorus cucumeris | 4.86 |
| Fusarium oxysporum | 6.75 | |
| Fusarium graminearum | 1.48 | |
| 3b | Fusarium graminearum | 3.35 |
| 3c | Thanatephorus cucumeris | 2.65 |
| Fusarium oxysporum | 3.16 | |
| Fusarium graminearum | 2.53 | |
| 3e | Thanatephorus cucumeris | 4.13 |
| Fusarium oxysporum | 4.88 | |
| Fusarium graminearum | 3.65 | |
| 3m | Thanatephorus cucumeris | 3.58 |
| Fusarium oxysporum | 5.31 | |
| Fusarium graminearum | 2.87 |
Anticancer Activity Studies
The structural features of the 2-aminobenzoxazole scaffold have also made it an attractive candidate for the development of anticancer agents. Its derivatives have been assessed for their ability to inhibit the proliferation of various cancer cell lines.
In Vitro Cytotoxicity Assessments on Cancer Cell Lines
A substantial body of research has demonstrated the cytotoxic potential of 2-aminobenzoxazole analogues and their bioisosteres against a diverse panel of human cancer cell lines. A 2024 study synthesized a series of benzoxazole-based amides and sulfonamides, identifying compound 3f as a particularly potent cytotoxic agent against the colorectal cancer cell lines HT-29 and HCT116. Research on 2-mercaptobenzoxazole (B50546) derivatives also revealed significant antiproliferative activity, with the breast cancer cell line MDA-MB-231 showing the most sensitivity.
The closely related 2-aminobenzothiazole scaffold has been extensively explored, yielding numerous compounds with potent anticancer activity. For instance, compound 13 was identified as a potent agent against HCT116 (colon), A549 (lung), and A375 (melanoma) cell lines, with IC₅₀ values of 6.43, 9.62, and 8.07 µM, respectively, while showing high selectivity over normal cells. Another series of 2-aminobenzothiazole derivatives (14-18 ) exhibited potent growth inhibition against multiple cell lines, including PC3 (prostate), MCF-7 (breast), and A549, with IC₅₀ values in the sub-micromolar to low micromolar range. These studies highlight the capacity of the benzazole core to serve as a template for the design of effective and selective anticancer compounds.
The following table summarizes the in vitro cytotoxicity of various benzoxazole and benzothiazole analogues.
| Compound | Cancer Cell Line | Cell Line Type | Potency (IC₅₀ in µM) |
| 3f (Benzoxazole amide) | HT-29 | Colorectal | Potent activity reported |
| HCT116 | Colorectal | Potent activity reported | |
| 13 (2-Aminobenzothiazole) | HCT116 | Colon | 6.43 |
| A549 | Lung | 9.62 | |
| A375 | Melanoma | 8.07 | |
| 14-18 (2-Aminobenzothiazole) | PC3, MCF-7, A549, HCT-116, MDA-MB-231 | Prostate, Breast, Lung, Colon | 0.315 - 2.66 |
| 20 (2-Aminobenzothiazole-TZD) | HepG2 | Liver | 9.99 |
| HCT-116 | Colon | 7.44 | |
| MCF-7 | Breast | 8.27 | |
| 24 (2-Aminobenzothiazole-Oxadiazole) | C6 | Rat Glioma | 4.63 |
| A549 | Lung | 39.33 | |
| GK601 (Benzoxazole-vorinostat analog) | A549 | Lung | 1.2 - 2.1 |
| Caco-2 | Colorectal | 1.2 - 2.1 | |
| SF268 | CNS | 1.2 - 2.1 |
Investigations of Enzyme Inhibition and Cellular Targets
Analogues of 2-Aminobenzo[d]oxazole-4-thiol, particularly those featuring the benzoxazole or the closely related benzothiazole core, have been the subject of numerous studies to determine their effects on various enzymes and cellular pathways critical in disease. These investigations are fundamental to understanding their mechanism of action and identifying potential therapeutic applications.
Researchers have designed and synthesized novel benzoxazole and naphthoxazole analogs, evaluating them as inhibitors of cholinesterases such as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). mdpi.com For instance, 4-(Naphtho[1,2-d] nih.govdoaj.orgoxazol-2-yl)benzene-1,3-diol was identified as a potent inhibitor of AChE with a nanomolar activity (IC50 = 58 nM) and moderate activity against BChE (IC50 = 981 nM). mdpi.com Similarly, studies on 2-amino thiazole (B1198619) derivatives, a related heterocyclic system, also demonstrated significant inhibitory activity against both AChE and BChE. nih.gov
The PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer, has been a prominent target for these analogues. Novel 2-aminobenzothiazole derivatives have been synthesized and shown to inhibit the PI3Kγ isoform. researchgate.net Further studies on 2-(thio)ureabenzothiazoles confirmed inhibitory activity against both PI3K and mTOR, with certain compounds demonstrating the ability to effectively inhibit tumor growth in mouse models. nih.gov These findings suggest that the benzothiazole and benzoxazole scaffolds are promising for the development of targeted cancer therapies.
In the context of cancer, other cellular targets have also been explored. A series of novel benzoxazole derivatives were designed as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. nih.gov The most potent compound from this series exhibited a strong VEGFR-2 inhibitory activity (IC50 = 97.38 nM) and was shown to induce apoptosis in cancer cells. nih.gov This apoptotic effect was linked to a significant increase in the levels of caspase-3 and BAX, alongside a reduction in the anti-apoptotic protein Bcl-2. nih.gov
The anti-inflammatory potential of these compounds is often linked to the inhibition of cyclooxygenase (COX) enzymes. While direct studies on this compound are limited, research on related heterocyclic compounds like 1,2,4-triazole (B32235) and 1,3,4-oxadiazole (B1194373) derivatives has shown significant and sometimes selective inhibition of COX-2. mdpi.commdpi.com This indicates a potential mechanism for the anti-inflammatory effects observed in broader classes of these compounds.
Below is a summary of enzyme inhibition data for various analogues:
| Compound Class | Target Enzyme/Protein | Key Findings (IC50/Ki) | Reference |
|---|---|---|---|
| Naphthoxazole Analog | Acetylcholinesterase (AChE) | IC50 = 58 nM | mdpi.com |
| Naphthoxazole Analog | Butyrylcholinesterase (BChE) | IC50 = 981 nM | mdpi.com |
| 2-Amino Thiazole Analog | Butyrylcholinesterase (BChE) | Ki = 0.083 µM | nih.gov |
| Benzoxazole Derivative | VEGFR-2 | IC50 = 97.38 nM | nih.gov |
| 2-Aminobenzothiazole Derivatives | PI3Kγ | Up to 48% inhibition at 100 µM | researchgate.net |
| 1,2,4-Triazole Derivative | COX-2 | IC50 = 0.04 µM | mdpi.com |
Anti-inflammatory Research
The investigation into the anti-inflammatory properties of this compound analogues has yielded promising results. A significant body of research focuses on the benzothiazole and oxazole (B20620) scaffolds, which are structurally analogous.
A series of novel 2-aminobenzothiazole derivatives were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema method, a standard in vivo model for acute inflammation. researchgate.net Several of the synthesized compounds demonstrated significant reductions in paw edema, with some showing activity comparable to the standard anti-inflammatory drug Diclofenac. researchgate.net For example, compound AK 1b showed a 79.4% inhibition of edema. researchgate.net
Similarly, research on various oxazole derivatives has confirmed their potential as anti-inflammatory agents. jddtonline.infojddtonline.info Studies using the same rat paw edema model showed that synthesized oxazole compounds produced a notable anti-inflammatory response. jddtonline.info Further research on 2,5-disubstituted-1,3,4-oxadiazole derivatives, which share a core heterocyclic ring system, also reported significant anti-inflammatory activity both in vitro and in vivo. mdpi.com One derivative, Ox-6f, reduced edema volume by 79.83% in the carrageenan-induced paw edema model. mdpi.com As mentioned previously, the mechanism for this activity is often attributed to the inhibition of COX enzymes, which are key mediators of the inflammatory response. mdpi.com
The table below summarizes the anti-inflammatory activity of selected analogue compounds.
| Compound Class | Model | % Inhibition of Edema | Reference |
|---|---|---|---|
| 2-Aminobenzothiazole (AK 1a) | Carrageenan-induced rat paw edema | 71.70% | researchgate.net |
| 2-Aminobenzothiazole (AK 1b) | Carrageenan-induced rat paw edema | 79.40% | researchgate.net |
| 1,3,4-Oxadiazole (Ox-6f) | Carrageenan-induced rat paw edema | 79.83% | mdpi.com |
| 1,3,4-Oxadiazole (Ox-6d) | Carrageenan-induced rat paw edema | 76.64% | mdpi.com |
| Oxazole Derivative (A) | Carrageenan-induced rat paw edema | 35.38% (at 4th hour) | jddtonline.info |
Antiviral Research
The exploration of this compound analogues extends to the field of antiviral research. While specific studies on this exact molecule are not prevalent, research into related heterocyclic structures like triazoles and thiadiazoles provides a basis for their potential antiviral applications. Heterocyclic compounds are known for their ability to interact with various viral proteins and enzymes, disrupting the viral life cycle. researchgate.net
For example, certain 2-(thio)ureabenzothiazoles have demonstrated antiviral activity against the Tobacco Mosaic Virus (TMV) in vivo. nih.gov Likewise, derivatives of 1,3,4-thiadiazole (B1197879) have also shown activity against TMV. mdpi.com The 1,2,4-triazole nucleus is a particularly well-studied scaffold in antiviral drug discovery, with derivatives showing a broad spectrum of activity against both RNA and DNA viruses. nih.gov These compounds can inhibit viral enzymes like DNA or RNA polymerases and proteases, or block the virus from binding to host cells. researchgate.net A study on novel 4H-thiopyrano[2,3-b]quinolines containing 1,2,4-triazole and tetrazole moieties showed moderate in vitro activity against the Influenza A (H1N1) virus. mdpi.com
The diverse mechanisms and broad applicability of related heterocyclic compounds underscore the potential of 2-aminobenzoxazole derivatives as a scaffold for the development of new antiviral agents.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For analogues of this compound, SAR studies have helped identify key structural features required for their therapeutic effects.
In a series of 4-azabenzoxazole analogues developed as H3 antagonists, it was found that the introduction of substituted phenyl, pyridyl, and fused heterocyclic groups at the 6-position of the core structure resulted in compounds with good antagonist activity. nih.gov This highlights the importance of the substituent at this specific position for receptor binding and efficacy.
For 2-aminobenzothiazole antibacterials, SAR studies revealed that certain moieties are critical for activity. For example, an N-propyl imidazole (B134444) group was found to be essential for the observed antibacterial effect, as its removal led to an inactive compound. nih.gov Conversely, the removal of a furan (B31954) amide group only resulted in a 5-fold loss of activity, indicating it is less critical but still contributes to potency. nih.gov Substitution on the benzothiazole ring itself, such as the presence of a chlorine atom, was also shown to enhance activity. nih.gov
In immunosuppressive 2-(thio)ureabenzothiazoles, the nature of the substituents on the urea and benzothiazole portions dramatically affects activity. nih.gov The best activity was observed when specific groups were present at the 4th position of the benzothiazole ring. nih.gov These studies collectively demonstrate that the biological efficacy of these compounds is highly dependent on the specific nature and position of various substituents on the core heterocyclic scaffold.
Lead optimization is the process of modifying a biologically active compound (a "lead") to improve its properties, such as potency, selectivity, and pharmacokinetic profile. The insights gained from SAR studies provide the foundational principles for this process.
A key strategy in lead optimization is the systematic modification of substituents identified as important in SAR studies. For instance, if a phenyl group at a certain position is found to be beneficial, medicinal chemists will synthesize analogues with various substitutions on that phenyl ring (e.g., chloro, methoxy, nitro groups) to fine-tune electronic and steric properties for optimal target interaction.
Computational Drug Discovery Approaches
Computational methods are indispensable tools in modern drug discovery, enabling researchers to design and screen potential drug candidates more efficiently. doaj.orgnih.gov These in-silico approaches are widely applied to the study of this compound analogues to predict their biological activity and guide synthetic efforts.
Molecular docking is a prominent technique used to predict how a molecule (ligand) binds to the active site of a target protein. beilstein-journals.org This method was used to study how novel 2-aminobenzothiazole derivatives interact with the ATP binding domain of the PI3Kγ enzyme, providing insights into their inhibitory mechanism. researchgate.net Similarly, docking studies were performed for benzoxazole derivatives targeting VEGFR-2, revealing that the most potent compounds exhibited interactions with key amino acids in the binding site, similar to the known inhibitor sorafenib (B1663141). nih.gov For 2-amino thiazole inhibitors of cholinesterases, molecular docking helped to visualize the binding poses and identify the most potent inhibitors based on estimated binding energies. nih.gov
Other computational approaches include the development of Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of compounds with their biological activity. nih.gov Molecular dynamics (MD) simulations can also be used to study the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding interaction. mdpi.com These computational tools help prioritize which compounds to synthesize and test in the lab, saving significant time and resources in the drug discovery pipeline. nycu.edu.tw
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking simulations are a cornerstone in the rational design of novel therapeutic agents, offering insights into the putative binding modes and affinities of ligands within the active site of a biological target. In the context of this compound analogues, this computational technique has been instrumental in elucidating key intermolecular interactions that govern their biological activity.
Researchers have employed molecular docking to study 2-substituted benzoxazole derivatives, revealing crucial binding interactions with their target proteins. For instance, in the pursuit of anti-inflammatory agents, docking studies of 2-substituted benzoxazoles with the prostaglandin (B15479496) G/H synthase (PGHS) protein have been performed. These simulations have identified key interactions, such as those involving 8-(benzo[d]oxazol-2-yl)-2-chloroquinoline-3-carbaldehyde and 2-(2,4-dichloroquinolin-8-yl)benzo[d]oxazole with the active site of PGHS researchgate.net. Similarly, docking studies have been used to predict the binding modes of novel 2-substituted benzoxazole derivatives as potential antimicrobial agents targeting the DNA gyrase enzyme nih.gov.
In the development of anticancer agents, molecular docking has been pivotal in understanding the interactions of benzoxazole derivatives with vascular endothelial growth factor receptor-2 (VEGFR-2). These studies have helped in rationalizing the structure-activity relationships (SAR) and guiding the design of more potent inhibitors nih.gov. For example, the binding affinities and interaction patterns of newly synthesized benzoxazole-benzamide conjugates with the VEGFR-2 active site were compared to the known inhibitor sorafenib, providing a rationale for their observed anti-proliferative activities nih.gov. Furthermore, in silico molecular docking studies of 4-chloro-1,3-benzoxazole derivatives with the anticancer target 2A91 have been conducted to qualitatively elucidate their anticancer potential biotech-asia.org.
A significant application of molecular docking has been in the development of inhibitors for Mycobacterium tuberculosis (Mtb). In a study focused on discovering inhibitors for the polyketide synthase 13 (Pks13), a crucial enzyme for Mtb cell wall biosynthesis, molecular docking was used to predict the binding modes of newly designed 2,4,5-substituted benzoxazole derivatives within the thioesterase (TE) domain of Pks13 acs.orgnih.gov. These simulations provided a structural basis for the observed inhibitory activities and guided the SAR exploration of this novel scaffold. The table below summarizes representative molecular docking studies of benzoxazole analogues.
| Compound Class | Target Protein | Key Findings |
| 2-Substituted benzoxazoles | PGHS | Elucidation of binding interactions for potential anti-inflammatory activity researchgate.net. |
| 2-Substituted benzoxazoles | DNA Gyrase | Prediction of binding modes to explain antibacterial activity nih.gov. |
| Benzoxazole-benzamide conjugates | VEGFR-2 | Rationalization of SAR for anticancer activity by comparing binding patterns with sorafenib nih.govnih.gov. |
| 4-Chloro-1,3-benzoxazole derivatives | 2A91 | Qualitative prediction of anticancer activity based on binding affinities biotech-asia.org. |
| 2,4,5-Substituted benzoxazoles | Pks13 (Mtb) | Identification of binding modes within the thioesterase domain, guiding the development of novel antitubercular agents acs.orgnih.gov. |
Pharmacophore Modeling and Virtual Screening Efforts
Pharmacophore modeling is a powerful computational strategy used to distill the essential three-dimensional arrangement of chemical features of a molecule that are necessary for its biological activity. This model can then be used as a 3D query in virtual screening campaigns to identify novel and structurally diverse compounds with the potential for similar biological activity from large chemical databases.
For benzoxazole derivatives, pharmacophore modeling has been successfully applied to understand their structure-activity relationships. A predictive pharmacophore model can be generated from a series of diverse inhibitors, and this model can then be employed for virtual screening researchgate.net. The process typically involves aligning a set of active compounds and identifying common features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. The spatial arrangement of these features constitutes the pharmacophore hypothesis.
While specific virtual screening efforts for this compound analogues are not extensively documented in publicly available literature, the general methodology is well-established. A typical workflow for pharmacophore-based virtual screening involves several key steps mdpi.com:
Pharmacophore Model Generation: A set of known active 2-aminobenzoxazole analogues would be used to generate a 3D pharmacophore model that encapsulates the key features required for binding to a specific target.
Model Validation: The generated pharmacophore model is validated for its ability to distinguish between active and inactive compounds.
Database Screening: The validated pharmacophore model is then used as a query to screen large compound libraries (e.g., ZINC, Enamine) to retrieve molecules that match the pharmacophoric features.
Hit Filtering and Docking: The retrieved hits are often filtered based on drug-likeness criteria (e.g., Lipinski's rule of five) and then subjected to molecular docking simulations to predict their binding affinity and orientation within the target's active site.
This combined approach of pharmacophore modeling and virtual screening serves to enrich the number of potential active compounds in a screening library, thereby reducing the cost and time associated with high-throughput screening mdpi.com. The table below outlines the conceptual steps in a pharmacophore-based virtual screening campaign for 2-aminobenzoxazole-4-thiol analogues.
| Step | Description |
| 1. Training Set Selection | A diverse set of 2-aminobenzoxazole analogues with known biological activity against a specific target is selected. |
| 2. Pharmacophore Model Generation | A 3D pharmacophore model is generated based on the common chemical features of the training set molecules that are essential for their activity. This model may include features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings. |
| 3. Model Validation | The predictive ability of the pharmacophore model is validated using a test set of compounds with known activities to ensure it can effectively distinguish between active and inactive molecules. |
| 4. Virtual Screening | The validated pharmacophore model is used as a 3D query to search large chemical databases for novel compounds that fit the model. |
| 5. Hit Prioritization | The identified hits are further filtered based on physicochemical properties and subjected to molecular docking studies to prioritize candidates for experimental testing. |
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry aimed at discovering novel chemotypes with improved pharmacological profiles, better intellectual property positions, and reduced off-target effects, while retaining the desired biological activity.
Scaffold Hopping: This strategy involves replacing the central core or scaffold of a known active molecule with a structurally different moiety that maintains the original orientation of the key functional groups responsible for biological activity. A notable example of scaffold hopping leading to the discovery of a benzoxazole scaffold involves inhibitors of the Mycobacterium tuberculosis enzyme Pks13. Initially, the benzofuran (B130515) derivative TAM16 was identified as a potent inhibitor of the Pks13 thioesterase (TE) domain. However, due to cardiotoxicity concerns, a scaffold hopping approach was employed to find an alternative. This led to the discovery of a 2,4,5-substituted benzoxazole scaffold that also targets the Pks13 TE domain acs.orgnih.gov. Subsequent structure-activity relationship (SAR) studies on this new benzoxazole series resulted in the identification of potent antitubercular lead compounds with low cytotoxicity acs.orgnih.gov.
The table below illustrates the scaffold hop from a benzofuran to a benzoxazole core for Pks13 inhibition.
| Original Scaffold | Hopped Scaffold | Target | Rationale |
| Benzofuran | Benzoxazole | Pks13 (Mtb) | To identify a novel, potent, and less toxic scaffold while maintaining the necessary interactions with the thioesterase domain acs.orgnih.gov. |
Bioisosteric Replacement: This strategy involves the substitution of an atom or a group of atoms in a molecule with another atom or group that has similar physical and/or chemical properties, leading to a new compound with similar biological activity. In the context of 2-aminobenzoxazole analogues, the benzoxazole ring itself can be considered a bioisostere of other bicyclic aromatic systems. For instance, in the development of inhibitors for the sphingosine-1-phosphate transporter Spinster Homolog 2 (Spns2), it was found that a benzoxazole linker serves as an excellent mimetic of a 'phenyl-oxadiazole' moiety nih.govnih.gov. This bioisosteric replacement was a key step in a structure-activity relationship study that led to the identification of potent Spns2 inhibitors nih.govnih.gov.
Furthermore, the 2-aminooxazole scaffold is considered a bioisostere of the more commonly used 2-aminothiazole (B372263) scaffold in medicinal chemistry nih.gov. The replacement of the sulfur atom in the thiazole ring with an oxygen atom to give an oxazole can maintain or improve biological activity while potentially altering physicochemical properties like metabolic stability nih.gov. Similarly, the 2(3H)-benzoxazolone scaffold is considered a bioisosteric surrogate for phenol (B47542) or catechol moieties researchgate.net. The thiol group at the 4-position of this compound can also be a subject for bioisosteric replacement with other functional groups like hydroxyl, cyano, or small alkyl groups to modulate activity and pharmacokinetic properties cambridgemedchemconsulting.com.
The following table provides examples of bioisosteric replacements relevant to the 2-aminobenzoxazole scaffold.
| Original Moiety | Bioisosteric Replacement | Rationale |
| Phenyl-oxadiazole | Benzoxazole | To create a more rigid and polar linker that maintains the necessary geometry for potent inhibition of Spns2 nih.govnih.gov. |
| 2-Aminothiazole | 2-Aminooxazole | To explore novel chemical space and potentially improve properties such as metabolic stability while retaining antitubercular activity nih.gov. |
| Phenol/Catechol | 2(3H)-Benzoxazolone | To mimic the electronic and reactivity properties in a more metabolically stable template researchgate.net. |
| Thiol (-SH) | -OH, -CN, -CH3 | To modulate hydrogen bonding capacity, polarity, and steric interactions to optimize biological activity and pharmacokinetic parameters cambridgemedchemconsulting.com. |
Potential Applications in Materials Science Research
Development of Novel Materials Utilizing Benzoxazole (B165842) Scaffolds
The benzoxazole skeleton is a fundamental component in the design of innovative functional materials, particularly those with applications in electronics and photonics. nih.govnih.gov Benzoxazole-based π-conjugated systems are of significant interest due to their structural tunability and electronic stability. mdpi.com By incorporating electron donor and acceptor groups into the benzoxazole framework, it is possible to create push-pull architectures that enhance their optical properties. mdpi.com
Research has demonstrated that modifying the benzoxazole structure, particularly at the 2-position, can significantly influence the material's properties. mdpi.com The introduction of different substituents allows for the fine-tuning of electronic and photophysical characteristics, making these compounds suitable for a range of applications. mdpi.comresearchgate.net For instance, benzoxazole derivatives with donor–π–acceptor designs have shown potential for use in advanced photonic materials and have been investigated for their nonlinear optical (NLO) responses. mdpi.com The versatility of this scaffold continues to drive its use in the development of next-generation materials. nih.gov
Table 1: Examples of Benzoxazole Derivatives and Their Applications in Materials Science
| Derivative Class | Investigated Application | Key Findings |
|---|---|---|
| Donor–π–Acceptor Benzoxazoles | Advanced Photonic Materials | Structural and electronic properties can be tuned to enhance nonlinear optical behavior. mdpi.com |
| General Benzoxazole Derivatives | Organic Light-Emitting Diodes (OLEDs) | The scaffold's electronic stability is advantageous for developing components in OLED devices. mdpi.com |
| 2-Arylbenzoxazoles | Functional Dyes | Modifications can shift absorption into the visible region, creating materials with specific colors and optical properties. mdpi.com |
Applications as Positron Emission Tomography (PET) Probes
The benzoxazole scaffold is a promising platform for the development of radioligands for Positron Emission Tomography (PET), a powerful in-vivo imaging technique. nih.gov PET probes are used to visualize and quantify biochemical processes in the body, aiding in the diagnosis and study of various diseases. Benzoxazole derivatives have been successfully labeled with PET-active isotopes, such as Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F), to create targeted imaging agents. nih.govnih.gov
A significant area of research is the development of benzoxazole-based PET probes for imaging β-amyloid (Aβ) plaques, which are a hallmark of Alzheimer's disease. nih.govresearchgate.net Scientists have synthesized various radiofluorinated and ¹¹C-labeled benzoxazole derivatives that exhibit high binding affinity for Aβ aggregates. nih.govnih.gov These probes are designed to cross the blood-brain barrier, bind specifically to Aβ plaques, and generate a detectable PET signal. For example, certain ¹⁸F-labeled benzoxazole derivatives have shown high affinity for Aβ₁₋₄₂ aggregates and have successfully been used in small-animal PET studies to differentiate between transgenic and wild-type mice based on plaque density. nih.gov Beyond Alzheimer's disease, benzoxazole derivatives have also been developed as potential PET radioligands for imaging other biological targets, such as the 5-HT₃ receptor. nih.gov
Table 2: Research Findings on Benzoxazole-Based PET Probes
| Compound/Tracer | Isotope | Target | Binding Affinity (Ki) | Key Research Finding |
|---|---|---|---|---|
| [¹⁸F]24 (a phenylbenzoxazole derivative) | ¹⁸F | β-amyloid (Aβ) plaques | 9.3 nM | Displayed excellent binding to Aβ plaques in ex vivo experiments with transgenic mice. nih.gov |
| [¹⁸F]32 (a phenylbenzoxazole derivative) | ¹⁸F | β-amyloid (Aβ) plaques | 3.9 nM | Showed high affinity for Aβ₁₋₄₂ aggregates in vitro. nih.gov |
| [¹⁸F]-5-(5-(2-fluoroethoxy)benzo[d]oxazol-2-yl)-N-methylpyridin-2-amine | ¹⁸F | β-amyloid (Aβ) plaques | 8.0 ± 3.2 nM | Exhibited a high brain uptake and rapid washout desirable for an Aβ imaging agent. researchgate.net |
| Carbon-11 labeled benzoxazole derivatives | ¹¹C | 5-HT₃ receptor | Not specified | Successfully synthesized as potential PET radioligands for imaging the 5-HT₃ receptor. nih.gov |
Q & A
Q. What are the recommended safety protocols for handling 2-Aminobenzo[d]oxazole-4-thiol in laboratory settings?
Answer:
- Ventilation: Use local exhaust systems or closed systems to minimize aerosol/dust exposure .
- Personal Protective Equipment (PPE): Wear dust masks, safety goggles, protective gloves, and lab coats to avoid skin/eye contact .
- Spill Management: Sweep spills into sealed containers to prevent dispersion and dispose of according to hazardous waste regulations .
- Storage: Store in tightly sealed containers in cool, dark areas away from oxidizers .
Q. What analytical techniques are essential for characterizing this compound and its derivatives?
Answer:
- Spectroscopy: Use -NMR and -NMR to confirm structure (e.g., aromatic proton shifts at δ 6.8–7.5 ppm) .
- Elemental Analysis: Validate purity by comparing calculated vs. experimental C, H, N, S content .
- Chromatography: Employ HPLC or TLC to monitor reaction progress and detect impurities .
Q. How should researchers design a multi-step synthesis of this compound derivatives?
Answer:
- Reagent Selection: Use substituted benzaldehydes in ethanol with glacial acetic acid as a catalyst for condensation reactions .
- Reaction Optimization: Reflux for 4–18 hours under inert atmospheres to improve yield (e.g., 65% yield reported for triazole derivatives) .
- Purification: Crystallize products using ethanol-water mixtures and vacuum filtration to isolate solids .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
Answer:
- Cross-Validation: Compare IR, NMR, and mass spectrometry data with computational predictions (e.g., DFT calculations) to confirm functional groups .
- Isotopic Labeling: Use -labeled analogs to clarify ambiguous peaks in NMR spectra .
- Collaborative Analysis: Share raw data with specialized labs for independent verification .
Q. What strategies improve yield in multi-step syntheses involving this compound?
Answer:
- Catalyst Optimization: Replace traditional acid catalysts with ionic liquids (e.g., [Bmim]Br) to enhance regioselectivity .
- By-Product Mitigation: Monitor reaction intermediates via TLC and adjust stoichiometry to suppress side reactions .
- Solvent Screening: Test polar aprotic solvents (e.g., DMSO) to stabilize reactive intermediates during reflux .
Q. How do structural modifications to this compound influence antifungal activity?
Answer:
- Substituent Effects: Introduce electron-withdrawing groups (e.g., -Cl, -CF) at the 4-position to enhance binding to fungal β-tubulin .
- Docking Studies: Use molecular docking (e.g., AutoDock Vina) to predict interactions with β-tubulin active sites .
- In Vitro Assays: Test derivatives against Aspergillus solani cultures to correlate structure with MIC values .
Q. How can researchers address discrepancies between in vitro and in vivo biological activity data?
Answer:
- Metabolic Profiling: Use LC-MS to identify degradation products or metabolites that reduce in vivo efficacy .
- Bioavailability Studies: Measure solubility and permeability (e.g., Caco-2 cell assays) to optimize pharmacokinetics .
- Dose-Response Modeling: Apply Hill equation analysis to refine dosing regimens in animal models .
Q. What methods detect degradation products of this compound during long-term storage?
Answer:
- Stability Testing: Accelerate degradation via exposure to heat/light and analyze using GC-MS to identify volatile by-products .
- HPLC-PDA: Monitor UV absorption shifts (e.g., 254 nm) to detect oxidized or hydrolyzed derivatives .
- Elemental Analysis: Track sulfur content reduction as an indicator of thiol group oxidation .
Q. How should researchers design experiments to validate regulatory compliance for laboratory use?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
